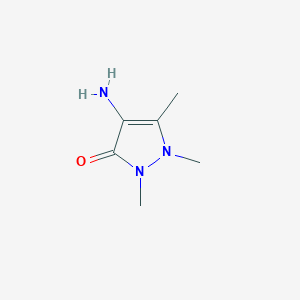
4-Amino-1,2,3-trimethylpyrazolin-5-one
Número de catálogo B8294441
Peso molecular: 141.17 g/mol
Clave InChI: WPMVPXQSYCMWSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04737458
Procedure details


A solution of 2.8 g. 4-nitro-1,2,3-trimethylpyrazolin-5-one in 8.4 ml. concentrated hydrochloric acid and 3 ml. water is added dropwise, with cooling, to a suspension of 6.4 g. zinc dust in 5 ml. water, the reaction temperature thereby being kept between 25° and 30° C. The reaction mixture is then further stirred for 2 hours at 60° C., whereafter the reaction mixture is poured on to ice and rendered alkaline with 5N aqueous sodium hydroxide solution. The precipitated zinc salts are filtered off with suction, the mother liquor is substantially evaporated and the residue is shaken out several times with chloroform. After drying the organic phase over anhydrous sodium sulphate, it is evaporated in a vacuum, the desired product thereby crystallising. Yield: 0.93 g. (40% of theory).
Name
4-nitro-1,2,3-trimethylpyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:8](=[O:9])[N:7]([CH3:10])[N:6]([CH3:11])[C:5]=1[CH3:12])([O-])=O.Cl.[OH-].[Na+]>[Zn].O>[NH2:1][C:4]1[C:8](=[O:9])[N:7]([CH3:10])[N:6]([CH3:11])[C:5]=1[CH3:12] |f:2.3|
|
Inputs


Step One
|
Name
|
4-nitro-1,2,3-trimethylpyrazolin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N(N(C1=O)C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then further stirred for 2 hours at 60° C., whereafter the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling, to a suspension of 6.4 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby being kept between 25° and 30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is poured on to ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated zinc salts are filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mother liquor is substantially evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue is shaken out several times with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying the organic phase over anhydrous sodium sulphate, it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the desired product thereby crystallising
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(N(N(C1=O)C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
